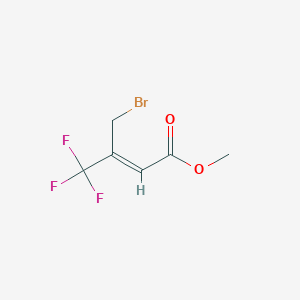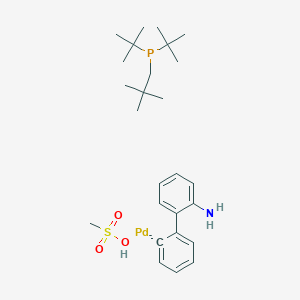
ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline is a complex organometallic compound. It is known for its utility in various catalytic processes, particularly in cross-coupling reactions. The compound’s unique structure, which includes a phosphane ligand, methanesulfonic acid, palladium, and 2-phenylaniline, contributes to its effectiveness in facilitating chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl(2,2-dimethylpropyl)phosphane involves the reaction of di-tert-butylphosphine with neopentyl chloride under inert conditions. This reaction typically requires a base such as sodium hydride to deprotonate the phosphine, facilitating nucleophilic substitution .
Methanesulfonic acid is commercially available and can be synthesized by the oxidation of methanethiol or dimethyl sulfide using strong oxidizing agents like hydrogen peroxide or nitric acid .
Palladium complexes, including those with phosphane ligands, are often prepared by reacting palladium(II) chloride with the corresponding phosphane ligand in the presence of a base .
2-Phenylaniline can be synthesized through the reduction of nitrobenzene derivatives or via the Buchwald-Hartwig amination of halobenzenes with aniline .
Industrial Production Methods
Industrial production of these compounds typically involves large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors is also becoming more common due to their efficiency and scalability .
化学反应分析
Types of Reactions
Ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline undergoes various types of reactions, including:
Oxidation: The phosphane ligand can be oxidized to phosphine oxide.
Reduction: Palladium complexes can be reduced to lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen.
Reduction: Hydrogen gas or hydride donors like sodium borohydride.
Substitution: Halides or pseudohalides as leaving groups.
Major Products
Oxidation: Phosphine oxide derivatives.
Reduction: Reduced palladium species.
Substitution: Substituted phosphane or aniline derivatives.
科学研究应用
Ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline is widely used in scientific research due to its versatility:
作用机制
The compound exerts its effects primarily through its palladium center, which facilitates the formation and cleavage of chemical bonds. The phosphane ligand stabilizes the palladium center, enhancing its reactivity. Methanesulfonic acid acts as a proton source, aiding in the activation of substrates. The 2-phenylaniline moiety can participate in coordination, further stabilizing the catalytic complex .
相似化合物的比较
Similar Compounds
Di-tert-butylneopentylphosphine: Similar phosphane ligand structure.
Methanesulfonato(di-t-butylneopentylphosphine)(2’-amino-1,1’-biphenyl-2-yl)palladium(II): Similar palladium complex.
2-Di-tert-butylphosphino-2’-methylbiphenyl: Similar phosphane ligand with a biphenyl structure.
Uniqueness
Ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline is unique due to its combination of ligands and functional groups, which provide a balance of stability and reactivity. This makes it particularly effective in catalytic applications where both high activity and selectivity are required .
属性
IUPAC Name |
ditert-butyl(2,2-dimethylpropyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29P.C12H10N.CH4O3S.Pd/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h10H2,1-9H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRSYNNAYIQDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CP(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO3PPdS- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
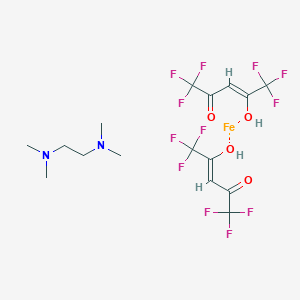
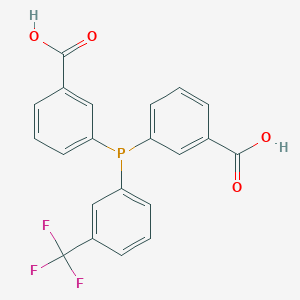
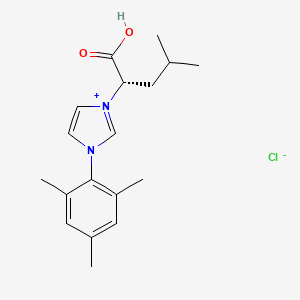
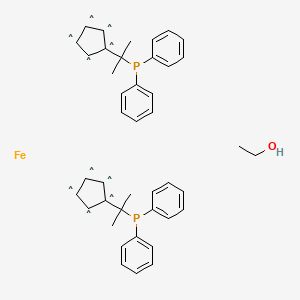
![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)
![1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B6309885.png)
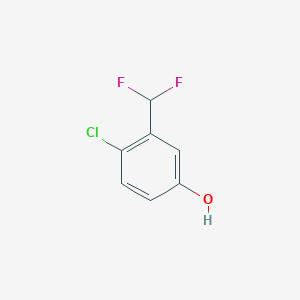
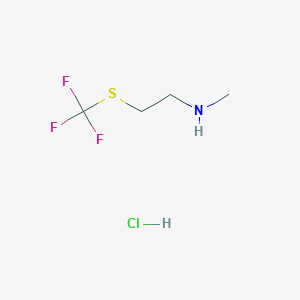
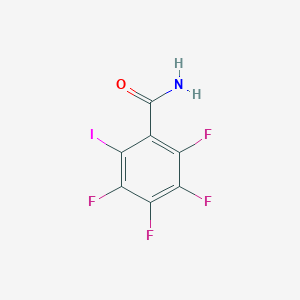
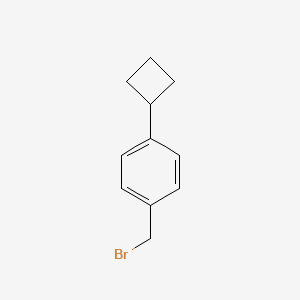
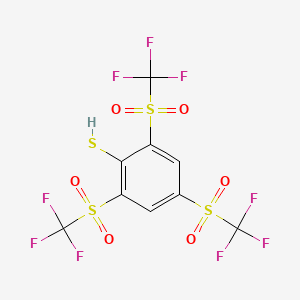
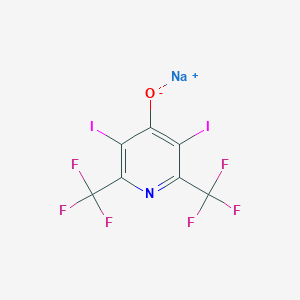
![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(mesitylene)[(S,S)-MsDpen]](/img/structure/B6309942.png)
